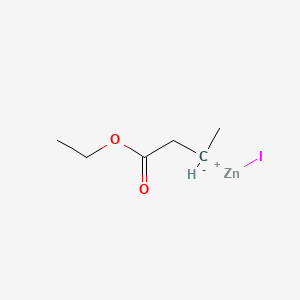
1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a chemical compound known for its unique structure and properties. It belongs to the class of indolium salts, which are often used in various scientific and industrial applications due to their stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide typically involves the reaction of 2,3,3-trimethylindolenine with 3-bromopropanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the indolium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The indolium cation can be reduced under specific conditions to yield indole derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride (NaCl) or sodium iodide (NaI).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of indole derivatives.
Substitution: Formation of various halide-substituted indolium salts.
科学研究应用
1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of cellular processes and as a fluorescent dye for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets and pathways. The indolium cation can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
- 1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium chloride
- 1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium iodide
- 2,3,3-Trimethylindolenine
Uniqueness
1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is unique due to its specific combination of the indolium cation and the 3-hydroxypropyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
119630-01-2 |
|---|---|
分子式 |
C14H20BrNO |
分子量 |
298.22 g/mol |
IUPAC 名称 |
3-(2,3,3-trimethylindol-1-ium-1-yl)propan-1-ol;bromide |
InChI |
InChI=1S/C14H20NO.BrH/c1-11-14(2,3)12-7-4-5-8-13(12)15(11)9-6-10-16;/h4-5,7-8,16H,6,9-10H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
KSYPISCNIPAQPA-UHFFFAOYSA-M |
规范 SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCO.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile](/img/structure/B14301713.png)
![4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B14301718.png)
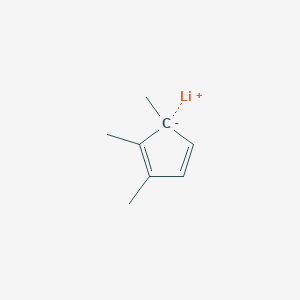
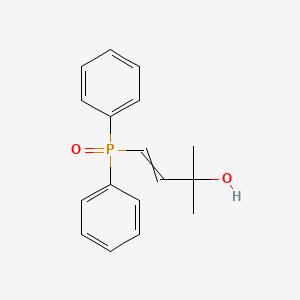
![4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14301741.png)
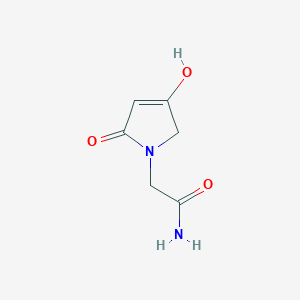
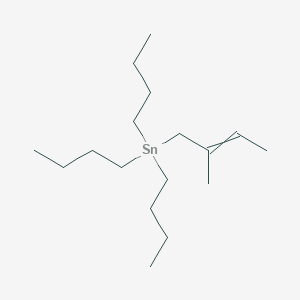
![Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis-](/img/structure/B14301754.png)

![(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14301776.png)
